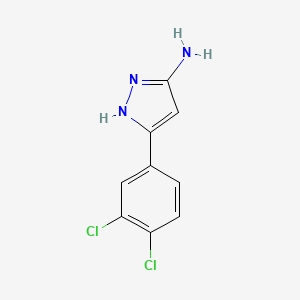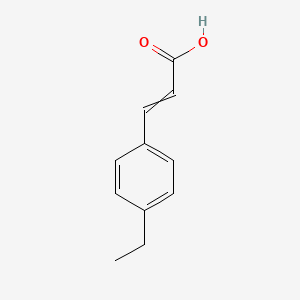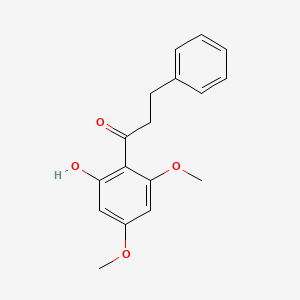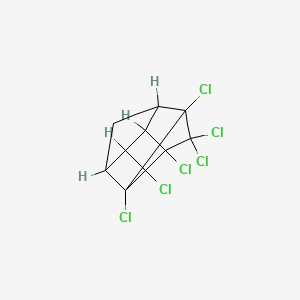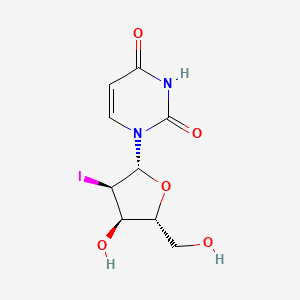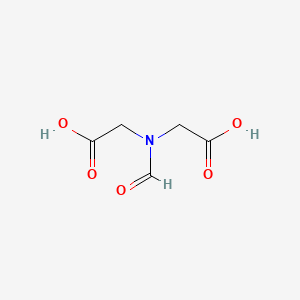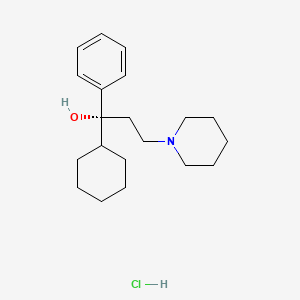![molecular formula C28H18F34I2O4 B1607506 Bis[2-iodo-3-(perfluorooctyl)propyl]adipate CAS No. 238742-84-2](/img/structure/B1607506.png)
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Vue d'ensemble
Description
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate, commonly referred to as BIPDA, is a compound that has gained increasing interest in various fields of research and industry due to its unique physical and chemical properties. It has a molecular formula of C28H18F34I2O4 and a molecular weight of 1318.19 .
Molecular Structure Analysis
The molecular structure of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is complex, with a molecular formula of C28H18F34I2O4 . The structure includes iodine, fluorine, and oxygen atoms, which contribute to its unique properties.Physical And Chemical Properties Analysis
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate has a melting point of 84-85°C . Its unique physical and chemical properties have led to its increasing interest in various fields of research and industry.Applications De Recherche Scientifique
Catalytic Systems and Reactions
- A new reoxidation system at low temperatures using stoichiometric bis(trifluoroacetyl) peroxide for iodoarene-catalyzed C-C bond-forming reactions of phenols has been developed. This system is notable for its wide range of substrates and functional availabilities, indicating its potential for key synthetic processes in producing biologically important compounds (Dohi et al., 2008).
Catalytic Oxidation and Allylic Oxidation
- Perfluorooctylseleninic acid, used in conjunction with iodoxybenzene as a reoxidant, catalyzes the allylic oxidation of alkenes to enones in moderate to good yield. This process demonstrates the potential for recyclable catalysis in organic synthesis, showcasing the use of fluorous phases for catalyst recovery (Crich & Zou, 2004).
Fluorous Phase Catalysis
- Palladium nanoparticles stabilized by bis(perfluorooctyl)phenyl compounds have been shown to be effective and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This research indicates the potential for bis(perfluorooctyl) compounds in enhancing the recyclability and efficiency of catalytic processes (Moreno-Mañas et al., 2001).
Photocatalysis and Photochromism
- Studies on 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene and derivatives have revealed reversible photochromic reactions in the single-crystalline phase, highlighting the potential of perfluorinated compounds in developing materials with light-responsive properties (Irie et al., 2000).
Direct Oxidative Cyanation
- The use of hypervalent iodine(III) reagents for the selective cyanation of heteroaromatic compounds under mild conditions has been demonstrated, suggesting the utility of iodine-mediated reactions in synthesizing biologically relevant structures (Dohi et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F34I2O4/c29-13(30,15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)5-9(63)7-67-11(65)3-1-2-4-12(66)68-8-10(64)6-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQJVLIZYYUBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CC(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F34I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371095 | |
| Record name | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate | |
CAS RN |
238742-84-2 | |
| Record name | 1,6-Bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-iodoundecyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[2-iodo-3-(perfluorooctyl)propyl] adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



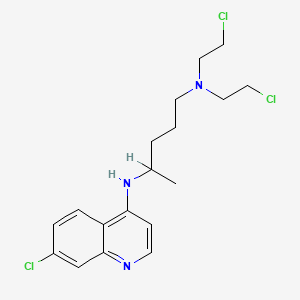
![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine](/img/structure/B1607426.png)
![2-[(4-Chlorophenyl)thio]-5-nitrobenzonitrile](/img/structure/B1607427.png)
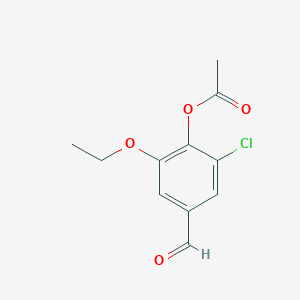
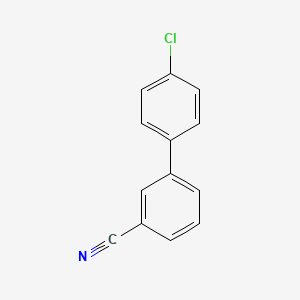
![1-[(6-Chloro-3-pyridinyl)methyl]-4-phenylpiperazine](/img/structure/B1607432.png)
